9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Overview
Description
9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound with a unique structure that includes both chlorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the use of Mannich reaction, which is a three-component reaction involving an amine, an aldehyde, and a ketone. The reaction conditions often require a catalyst, such as silica-supported boric acid with ionic liquid, to achieve high yields and selectivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include:
4-chlorophenyl)(4-methoxyphenyl)methanone: This compound shares structural similarities but differs in its functional groups and reactivity.
N-(4-chlorophenyl)acetamide: Another related compound with different applications and properties.
The uniqueness of 9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
404921-35-3 |
---|---|
Molecular Formula |
C30H32ClNO3 |
Molecular Weight |
490g/mol |
IUPAC Name |
9-(4-chlorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H32ClNO3/c1-29(2)14-22-27(24(33)16-29)26(18-6-8-19(31)9-7-18)28-23(15-30(3,4)17-25(28)34)32(22)20-10-12-21(35-5)13-11-20/h6-13,26H,14-17H2,1-5H3 |
InChI Key |
USOYMVKFOYSCIJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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